molecular formula C11H10O4 B8607157 [(3-Phenylacryloyl)oxy]acetic acid CAS No. 55435-46-6

[(3-Phenylacryloyl)oxy]acetic acid

Cat. No.: B8607157
CAS No.: 55435-46-6
M. Wt: 206.19 g/mol
InChI Key: VHJCPHFNUNRRNQ-UHFFFAOYSA-N
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Description

[(3-Phenylacryloyl)oxy]acetic acid is a carboxylic acid derivative characterized by a phenylacryloyl group attached to an acetic acid backbone. Its IUPAC name derives from the substitution of the hydroxyl hydrogen in acetic acid with a 3-phenylacryloyloxy group.

Properties

CAS No.

55435-46-6

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

2-(3-phenylprop-2-enoyloxy)acetic acid

InChI

InChI=1S/C11H10O4/c12-10(13)8-15-11(14)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)

InChI Key

VHJCPHFNUNRRNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparison of [(3-Phenylacryloyl)oxy]acetic acid with structurally related compounds reveals key differences in functional groups and substituents, which influence their chemical behavior:

Compound Molecular Formula Key Functional Groups Applications
[(3-Phenylacryloyl)oxy]acetic acid C₁₁H₁₀O₄ -COOH, phenylacryloyloxy Potential coordination, adsorption
Acetic acid-modified SBB (ASBB) Not specified -COOH, -OH, porous carbon matrix Uranium adsorption (97.8% efficiency)
Triclopyr ([(3,5,6-Trichloro-2-pyridinyl)oxy]acetic acid) C₇H₄Cl₃NO₃ -COOH, trichloropyridinyloxy Herbicide, plant growth regulation
{4-[(3-Chloro-2-methylanilino)carbonyl]phenoxy}acetic acid C₁₆H₁₄ClNO₄ -COOH, chloro-methylanilino Synthetic intermediate, ligand design

Key Observations :

  • Carboxyl Group Reactivity : The -COOH group in [(3-Phenylacryloyl)oxy]acetic acid enables metal coordination, similar to ASBB’s uranium-binding mechanism via -COO⁻ groups .
  • Aromatic Substituents : The phenylacryloyl group may enhance hydrophobic interactions or π-π stacking, differing from triclopyr’s chlorinated pyridine ring, which increases electronegativity .
  • Porosity and Surface Area: Unlike ASBB, which relies on increased porosity (BET surface area: 86.0 m²/g) for adsorption, [(3-Phenylacryloyl)oxy]acetic acid’s non-porous structure limits its use in bulk adsorption but may favor molecular interactions .

Adsorption and Coordination Properties

ASBB’s uranium adsorption capacity (up to 97.8% removal at pH 6.0) is attributed to -COOH groups forming monodentate complexes with U(VI) . While [(3-Phenylacryloyl)oxy]acetic acid lacks porosity, its carboxyl group could similarly coordinate metals, though steric hindrance from the phenylacryloyl group may reduce accessibility. Comparatively, triclopyr’s chlorinated structure prioritizes solubility and bioactivity over adsorption .

Kinetic and Thermodynamic Behavior :

  • ASBB : Follows pseudo-second-order kinetics (κ₂ = 0.0053 g/mg·min⁻¹), indicating chemisorption dominance .

pH-Dependent Behavior

ASBB’s uranium adsorption peaks at pH 6.0, where -COO⁻ groups dominate . For [(3-Phenylacryloyl)oxy]acetic acid, the pKa of its carboxyl group (~2.5–3.5) suggests optimal coordination occurs in mildly acidic conditions, contrasting with triclopyr’s stability in broader pH ranges due to its pyridine ring .

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